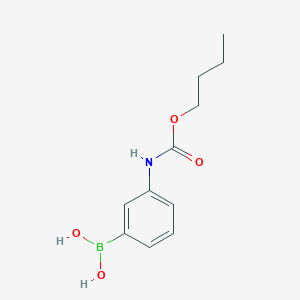

3-Butoxycarbonylaminophenylboronic acid

Description

3-Butoxycarbonylaminophenylboronic acid (CAS: 827300-04-9) is a boronic acid derivative with the molecular formula C₁₁H₁₅BO₄ and a molecular weight of 222.05 g/mol. Its structure features a butoxycarbonyl (BOC) group attached to the phenyl ring, which serves as a protective group for amines in organic synthesis . Key properties include:

- Hydrogen bond donors/acceptors: 2 and 4, respectively.

- Topological polar surface area (TPSA): 66.8 Ų, indicating moderate polarity.

- Rotatable bonds: 6, suggesting conformational flexibility.

The BOC group enhances stability during reactions, making it valuable in Suzuki-Miyaura cross-coupling and peptide synthesis .

Properties

CAS No. |

1309980-75-3 |

|---|---|

Molecular Formula |

C11H16BNO4 |

Molecular Weight |

237.06 g/mol |

IUPAC Name |

[3-(butoxycarbonylamino)phenyl]boronic acid |

InChI |

InChI=1S/C11H16BNO4/c1-2-3-7-17-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) |

InChI Key |

XESUEUMDUBPYNR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)OCCCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Protection of Amino Group on Phenylboronic Acid

A common approach to synthesize 3-butoxycarbonylaminophenylboronic acid is through the reaction of 3-aminophenylboronic acid with butoxycarbonyl reagents. This step protects the amino group as a carbamate, enhancing stability and controlling reactivity.

- Reagents: 3-aminophenylboronic acid and butyl chloroformate or di-tert-butyl dicarbonate (for tert-butoxycarbonyl protection).

- Solvents: Dichloromethane or tetrahydrofuran.

- Bases: Triethylamine or sodium hydroxide to neutralize released acid.

- Temperature: Usually maintained at 0°C to room temperature to control reaction rate and minimize side reactions.

- Reaction time: Several hours to overnight depending on scale and conditions.

This method yields the butoxycarbonyl-protected aminophenylboronic acid with high selectivity and purity.

Alternative Method: One-Pot Synthesis Using Carboxybenzeneboronic Acid

A patented method describes a one-pot synthesis starting from carboxybenzeneboronic acid, which is converted to the tert-butoxycarbonyl derivative under controlled conditions:

- Starting material: Carboxybenzeneboronic acid (including ortho- or meta-substituted isomers).

- Key reagents: Sulfur oxychloride and potassium tert-butoxide.

- Solvent: Tetrahydrofuran.

-

- Dissolve carboxybenzeneboronic acid in tetrahydrofuran under nitrogen atmosphere.

- Slowly add sulfur oxychloride and stir for 4 hours at room temperature.

- Cool the reaction mixture to 0-5°C.

- Add potassium tert-butoxide in batches while stirring.

- After completion, quench with water and acidify with acetic acid.

- Separate organic phase, concentrate, and recrystallize the crude product from sherwood oil.

Yields and purity: Reported yields range from 88% to 95% with purity around 98%.

This method is scalable and suitable for industrial production due to its one-pot nature and relatively mild conditions.

Reaction Parameters Influencing Yield and Purity

| Parameter | Typical Range/Condition | Effect on Reaction Outcome |

|---|---|---|

| Solvent | Tetrahydrofuran, dichloromethane | Solvent polarity affects solubility and reaction kinetics |

| Temperature | 0°C to room temperature | Lower temperatures favor selectivity and reduce side reactions |

| Molar ratio (substrate:reagents) | 1:1 to 1:1.5 (carboxybenzeneboronic acid:sulfur oxychloride) | Ensures complete conversion without excess reagents |

| Base type | Potassium tert-butoxide, sodium tert-butoxide | Strong bases facilitate carbamate formation |

| Reaction time | 1 to 4 hours | Sufficient for completion without degradation |

| Work-up | Acidification with acetic acid, recrystallization | Removes impurities and improves product crystallinity |

Research Findings and Comparative Analysis

- The one-pot synthesis method using sulfur oxychloride and potassium tert-butoxide has been demonstrated to provide high yields (up to 95%) and excellent purity (98%) of tert-butoxycarbonyl phenylboronic acid derivatives, including this compound analogs.

- Protection of the amino group using butyl chloroformate or di-tert-butyl dicarbonate in the presence of bases is a widely accepted laboratory method, offering flexibility in scale and reaction conditions.

- The choice of solvent and temperature critically influences the reaction efficiency and product stability, with tetrahydrofuran and low temperatures preferred for minimizing side reactions.

- Industrial scale-up favors the one-pot method due to fewer purification steps and the ability to perform reactions under nitrogen to prevent oxidation of boronic acid groups.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amino group protection | 3-aminophenylboronic acid | Butyl chloroformate or Boc2O, base | Dichloromethane, THF | 0°C to RT | 80-90 | >95 | Flexible, common lab method |

| One-pot synthesis (patented) | Carboxybenzeneboronic acid | Sulfur oxychloride, potassium tert-butoxide | Tetrahydrofuran | 0-25°C | 88-95 | 98 | Scalable, industrially viable |

Chemical Reactions Analysis

Types of Reactions: 3-Butoxycarbonylaminophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted derivatives.

Scientific Research Applications

Drug Development

3-[(tert-Butoxycarbonyl)amino]phenylboronic acid serves as a crucial building block in synthesizing boronic acid-based pharmaceuticals . These pharmaceuticals are important for treating various diseases, including cancer and diabetes . For instance, boronic acids are critical for the anti-influenza A virus (IAV) activity of quinolone derivatives, enhancing their effectiveness in both in vitro and in vivo assays .

Bioconjugation

This compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules, which enhances the efficacy of drug delivery systems in targeted therapies .

Chemical Synthesis

3-[(tert-Butoxycarbonyl)amino]phenylboronic acid plays a significant role in organic synthesis, particularly in forming carbon-carbon bonds, which is essential for creating complex organic molecules .

Research in Catalysis

It is employed in catalytic reactions, especially in Suzuki-Miyaura cross-coupling reactions, which are vital in developing new materials and pharmaceuticals .

Diagnostics

The compound is explored in developing diagnostic tools, where its ability to form complexes with certain biomolecules can be utilized for detection purposes .

Phenylboronic acid (PBA) in diagnostic and therapeutic applications

Research summarizes new aspects of polymer-based research directed toward diagnostic and therapeutic applications of phenylboronic acid (PBA) . One study showed that PBA-DACHPt/m had higher antitumor efficacy than DACHPt/m in mice with B16F10 cells . PBA-DACHPt/m was further studied for its efficacy against bioluminescent lung metastasis, which was modeled by intravenous injection of B16F10 cells expressing luciferase (B16F10-Luc) in BALB/c nu/nu mice .

Method for preparing tert-butoxycarbonyl phenylboronic acid

A method for preparing tert-butoxycarbonyl phenylboronic acid involves using cheap and readily available raw materials, which significantly reduces production costs and meets the needs of large-scale production . The method is applicable to the preparation of adjacent tert-butoxycarbonyl phenylboronic acid, a tert-butoxycarbonyl phenylboronic acid, and the preparation to tert-butoxycarbonyl phenylboronic acid . The highest molar yield of the product obtained can reach 95%, and the purity can reach 98%, with low cost and stable process conditions that are simple to operate and convenient for industrialization scale operation .

Mechanism of Action

The mechanism of action of 3-Butoxycarbonylaminophenylboronic acid involves its interaction with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules . The compound’s ability to interact with specific molecular targets and pathways is being explored for therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key parameters of 3-butoxycarbonylaminophenylboronic acid with analogs differing in substituent groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|---|---|---|

| This compound | 827300-04-9 | C₁₁H₁₅BO₄ | 222.05 | Butoxycarbonyl | 2 | 4 | 66.8 |

| 3-Ethoxycarbonylphenylboronic acid | 4334-87-6 | C₉H₁₁BO₄ | 194.00 | Ethoxycarbonyl | 2 | 4 | ~66.8 |

| 3-(Methoxycarbonyl)phenylboronic acid | 99769-19-4 | C₈H₉BO₄ | 179.97 | Methoxycarbonyl | 2 | 4 | ~66.8 |

| (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | 380430-68-2 | C₁₁H₁₆BNO₄ | 237.06 | tert-Butoxycarbonylamino | 2 | 4 | 66.8 |

| 3-(Benzoylamino)phenylboronic acid | 252663-49-3 | C₁₃H₁₂BNO₃ | 241.05 | Benzoylamino | 2 | 3 | ~63.6 |

| 3-Bromo-4-carboxyphenylboronic acid | - | C₇H₆BBrO₄ | 244.84 | Carboxy, Bromo | 3 | 5 | ~88.6 |

Key Observations :

- Substituent Size and Lipophilicity : The butoxy group in the target compound provides greater lipophilicity compared to methoxy or ethoxy analogs, enhancing membrane permeability but reducing aqueous solubility .

- Polarity: The TPSA remains consistent (~66.8 Ų) for alkoxycarbonyl derivatives but decreases for benzoylamino substituents (~63.6 Ų) due to reduced polarity .

- Reactivity: The tert-butoxycarbonylamino group (CAS 380430-68-2) offers steric protection, improving stability in acidic conditions, whereas the benzoylamino group (CAS 252663-49-3) introduces aromaticity, altering electronic properties for specific coupling reactions .

Biological Activity

3-Butoxycarbonylaminophenylboronic acid (3-Boc-aminophenylboronic acid) is a boronic acid derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for the development of novel therapeutic agents. This article explores the biological activity of 3-Boc-aminophenylboronic acid, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

3-Boc-aminophenylboronic acid has the following chemical structure:

- Chemical Formula : C₁₁H₁₆BNO₄

- CAS Number : 1309980-75-3

- Molecular Weight : 233.06 g/mol

The compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, a property that is exploited in various biological applications .

Research indicates that boronic acids can act as inhibitors of serine β-lactamases and penicillin-binding proteins (PBPs), which are critical in bacterial resistance mechanisms. The binding of 3-Boc-aminophenylboronic acid to PBPs has been shown to result in the formation of stable complexes, potentially leading to the inhibition of bacterial cell wall synthesis .

Inhibition Studies

A study utilizing high-throughput crystallography revealed that 3-Boc-aminophenylboronic acid and similar compounds can form tricovalent complexes with PBPs. This interaction was observed with specific serine residues within the active site of PBP3 from Pseudomonas aeruginosa, suggesting a novel mechanism for combating antibiotic resistance .

Table 1: Inhibition Properties of Boronic Acids on PBPs

| Compound | PBP Target | Residual Activity (%) |

|---|---|---|

| 3-Boc-aminophenylboronic acid | PBP3 from Pseudomonas | 16 ± 6 |

| Other Boronic Compounds | Various PBPs | Varies |

Case Studies

- Antibacterial Activity : In a case study involving various boronic acids, including 3-Boc-aminophenylboronic acid, researchers found significant inhibition of Pseudomonas aeruginosa growth. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy while minimizing toxicity .

- Cancer Research : Another study investigated the use of boronic acids as potential anticancer agents. The ability of 3-Boc-aminophenylboronic acid to inhibit proteasome activity was explored, showing promise in inducing apoptosis in cancer cell lines. This suggests its potential as a therapeutic agent in oncology.

Safety and Toxicology

While 3-Boc-aminophenylboronic acid exhibits promising biological activity, safety assessments are crucial. The compound is known to cause skin and eye irritation upon contact, necessitating appropriate handling measures in laboratory settings . Long-term toxicity studies are required to fully understand its safety profile in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Butoxycarbonylaminophenylboronic acid, and how can side reactions be minimized?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in a 1,2-dimethoxyethane/water solvent system under reflux. Key steps include protecting the amino group with a tert-butoxycarbonyl (Boc) moiety before boronation. Side reactions, such as deboronation or protodeboronation, can be mitigated by maintaining an inert atmosphere and optimizing reaction time/temperature .

Q. What challenges arise during purification of boronic acid derivatives, and how can they be resolved?

Boronic acids often bind irreversibly to silica gel during column chromatography. Alternative purification methods include recrystallization (using mixed solvents like hexane/ethyl acetate) or employing non-silica-based stationary phases (e.g., Florisil). Additionally, avoiding elevated temperatures prevents boroxin formation .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the boronic acid group. Analytical techniques like NMR or HPLC should be used periodically to monitor degradation (e.g., anhydride formation, common in boronic acids) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm Boc protection and boronic acid functionality.

- FT-IR : Identifies vibrational modes of B-O and carbonyl groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- X-ray crystallography (if crystalline): Resolves structural conformation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT/B3LYP) predict the electronic and structural properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model molecular geometry, frontier orbitals, and vibrational spectra. Comparative studies with experimental data (e.g., XRD) validate computational predictions and reveal electronic effects of the Boc group on boronic acid reactivity .

Q. What strategies are effective for quantifying anhydride impurities in boronic acid samples?

Anhydride content (common in commercial batches) can be quantified via ¹¹B NMR (distinct chemical shifts for boronic acid vs. anhydride) or iodometric titration. Adjusting synthetic conditions (e.g., controlled dehydration) minimizes impurity formation .

Q. How can researchers resolve discrepancies between experimental and computational vibrational spectra?

Discrepancies in vibrational modes (e.g., B-O stretching) may arise from solvent effects or anharmonicity. Hybrid approaches combining experimental FT-IR/Raman with scaled quantum mechanical force fields (SQM-FF) improve alignment. Sensitivity analyses of computational parameters (basis sets, solvation models) are critical .

Q. What derivatization methods enhance the reactivity of this compound for targeted applications?

The boronic acid can be converted to pinacol esters for improved stability or functionalized via Pudovik reactions to synthesize benzoxaboroles. Phosphorylation at the boron center (using dialkyl phosphites) enables tuning of Lewis acidity for catalytic applications .

Q. How can researchers design assays to study interactions between this compound and biological diols (e.g., sugars)?

Fluorescence titration or isothermal titration calorimetry (ITC) quantifies binding affinity with diols (e.g., fructose, dopamine). Buffer pH must be optimized near the boronic acid’s pKa (~8.5–9.0) to facilitate boronate ester formation. Competitive assays with alizarin red S validate specificity .

Q. What statistical approaches address false discovery rates in high-throughput screening of boronic acid libraries?

The Benjamini-Hochberg procedure controls the false discovery rate (FDR) by adjusting p-values for multiple hypothesis testing. Independent validation (e.g., dose-response curves) confirms hits, while hierarchical clustering identifies structure-activity trends .

Q. Methodological Notes

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., XRD for structure, DFT for electronic properties).

- Advanced Synthesis : Explore microwave-assisted Suzuki coupling to reduce reaction times and improve yields.

- Safety : Follow GHS guidelines for boronic acid handling; avoid prolonged exposure to moisture or oxidizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.